molecular formula C13H10ClN3O B11022813 (E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide

(E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide

Cat. No.: B11022813
M. Wt: 259.69 g/mol
InChI Key: JEEKSWUFEUXBOL-AATRIKPKSA-N
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Description

(E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide is an organic compound characterized by the presence of a chlorophenyl group, two cyanomethyl groups, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Bromophenyl)-N,N-bis(cyanomethyl)-2-propenamide
  • (E)-3-(2-Fluorophenyl)-N,N-bis(cyanomethyl)-2-propenamide
  • (E)-3-(2-Methylphenyl)-N,N-bis(cyanomethyl)-2-propenamide

Uniqueness

(E)-3-(2-Chlorophenyl)-N,N-bis(cyanomethyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N,N-bis(cyanomethyl)prop-2-enamide

InChI

InChI=1S/C13H10ClN3O/c14-12-4-2-1-3-11(12)5-6-13(18)17(9-7-15)10-8-16/h1-6H,9-10H2/b6-5+

InChI Key

JEEKSWUFEUXBOL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N(CC#N)CC#N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N(CC#N)CC#N)Cl

Origin of Product

United States

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